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Compound of Interest

Compound Name: Apoptosis inducer 13

Cat. No.: B15137849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

a series of synthetic flavone derivatives, with a particular focus on a promising apoptosis-

inducing agent designated as "compound 13." This document outlines the core chemical

features influencing its biological activity, detailed experimental protocols for assessing its

effects, and a summary of its mechanism of action. The information presented is intended to

support further research and development of novel anticancer therapeutics based on the

flavone scaffold.

Core Compound Profile: Apoptosis Inducer 13
"Apoptosis inducer 13," also referred to as compound 13 in the primary literature, is a

synthetic alkoxy flavone derivative. Its chemical structure is characterized by a 5,6-dihydroxy-7-

(isopentyloxy)-2-phenyl-4H-chromen-4-one backbone. This compound has demonstrated

potent growth inhibitory activity against various human tumor cell lines, notably inducing

apoptosis in MCF-7 breast cancer cells through the activation of caspase-7.

Structure-Activity Relationship (SAR) Analysis
The antitumor activity of the synthesized flavone derivatives was evaluated against three

human cancer cell lines: MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous

system). The growth inhibitory activity (GI50) was determined for each compound. The
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following table summarizes the quantitative SAR data for a selection of these compounds,

including the lead compound 13.
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Compo
und

R1 R2 R3 R4
GI50
(μM) vs.
MCF-7

GI50
(μM) vs.
NCI-
H460

GI50
(μM) vs.
SF-268

4 H H OMe H >100 >100 >100

5 H H OH H
85.7 ±

1.1

90.3 ±

1.5

88.1 ±

1.9

6 OH OH

O(CH2)2

CH(CH3)

2

H 6.3 ± 0.4 7.1 ± 0.5 6.8 ± 0.3

7 OH OH
O(CH2)3

CH3
H 5.9 ± 0.2 6.5 ± 0.3 6.1 ± 0.2

9 OH OH
OCH2-c-

C3H5
H 8.2 ± 0.6 9.0 ± 0.7 8.5 ± 0.5

11 OH OH
OCH2CH

=CH2
H 7.5 ± 0.4 8.3 ± 0.6 7.9 ± 0.4

13 OH OH

O(CH2)2

CH(CH3)

2

H 2.5 ± 0.1 3.1 ± 0.2 2.8 ± 0.1

15 OH OH OCH2Ph H 9.1 ± 0.5
10.2 ±

0.8
9.5 ± 0.6

17 OH

O(CH2)2

CH(CH3)

2

OH H 4.8 ± 0.3 5.5 ± 0.4 5.1 ± 0.3

18

O(CH2)2

CH(CH3)

2

OH OH H 6.1 ± 0.4 6.9 ± 0.5 6.4 ± 0.4

22 H OH

O(CH2)2

CH(CH3)

2

H >100 >100 >100
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23 H OH
O(CH2)3

CH3
H >100 >100 >100

Key SAR Insights:

Hydroxylation Pattern: The presence of hydroxyl groups at positions 5 and 6 of the A-ring is

crucial for potent antitumor activity. Compounds lacking these hydroxyls (e.g., compounds 4

and 5, and 22 and 23) exhibit significantly reduced or no activity.

Alkoxy Side Chain: The nature and position of the alkoxy side chain on the A-ring

significantly modulate the activity.

An isopentyloxy group at position 7 (compound 13) confers the highest potency among the

tested analogs.[1]

Other alkyl and alkenyl chains at position 7 also result in active compounds (6, 7, 9, 11,

15), though generally less potent than compound 13.

Shifting the isopentyloxy group to position 6 (compound 17) or 5 (compound 18) leads to a

decrease in activity compared to compound 13.

Hydrophilicity and Shape: A quantitative structure-activity relationship (QSAR) model

developed for this series of compounds indicated that hydrophilicity, the substitution pattern

on the rings (affecting the overall shape), and the presence of partial negative charges are

key descriptors influencing the growth inhibitory effect.[1]

Mechanism of Action: Induction of Apoptosis via
Caspase-7 Activation
Compound 13 induces apoptotic cell death in MCF-7 cells.[1][2] This is supported by evidence

from TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which

detect DNA fragmentation, a hallmark of apoptosis.[2] Furthermore, the pro-apoptotic activity of

compound 13 is mediated through the specific activation of caspase-7.[1][2]

Signaling Pathway
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Figure 1: Proposed signaling pathway for Compound 13-induced apoptosis.

Molecular docking studies suggest that compound 13 binds to an allosteric site on procaspase-

7, inducing a conformational change that leads to its activation.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature are provided

below.

Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the GI50 (Growth Inhibitory concentration 50%) of the

flavone derivatives.
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Cell Preparation

Compound Treatment

MTT Assay

Seed MCF-7 cells in 96-well plates

Incubate for 24h

Add serial dilutions of flavone derivatives

Incubate for 48h

Add MTT solution to each well

Incubate for 4h

Add solubilization solution (e.g., DMSO)

Read absorbance at 570 nm

Calculate GI50 values

Data Analysis

Click to download full resolution via product page

Figure 2: Workflow for the MTT-based cell viability assay.
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Cell Seeding: Plate human tumor cells (MCF-7, NCI-H460, or SF-268) in 96-well plates at a

density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2

atmosphere.

Compound Addition: Add various concentrations of the test compounds (dissolved in DMSO,

final concentration ≤ 0.1%) to the wells. Include a vehicle control (DMSO only).

Incubation: Incubate the plates for 48 hours.

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control

and determine the GI50 value using non-linear regression analysis.

TUNEL Assay for Apoptosis Detection
This assay is used to visualize DNA fragmentation in apoptotic cells.

Cell Culture and Treatment: Grow MCF-7 cells on glass coverslips and treat with compound

13 (e.g., at 4x GI50 concentration) for 30 hours. Include untreated and vehicle-treated cells

as controls.

Fixation and Permeabilization:

Wash cells with PBS.

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

TUNEL Reaction:
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Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl

Transferase (TdT) and a fluorescently labeled dUTP analog (e.g., Br-dUTP), for 60

minutes at 37°C in a humidified chamber.

Staining and Visualization:

Wash the cells with PBS.

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptotic cells will show green fluorescence in the nuclei.

Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7.

Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well white-walled plate. After 24

hours, treat the cells with compound 13 (e.g., at 23.46 µM) for 24 hours.

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

Incubation: Mix the contents of the wells by gentle shaking and incubate at room

temperature for 1-2 hours.

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion
The flavone derivative, compound 13, represents a promising lead for the development of

novel anticancer agents. Its mechanism of action involves the induction of apoptosis through

the allosteric activation of caspase-7. The detailed structure-activity relationship data and

experimental protocols provided in this guide offer a solid foundation for the rational design and

synthesis of more potent and selective analogs. Further investigation into the pharmacokinetics

and in vivo efficacy of compound 13 and its derivatives is warranted to fully assess their

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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